molecular formula C19H22N4O4 B2638135 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea CAS No. 2034501-42-1

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

Cat. No.: B2638135
CAS No.: 2034501-42-1
M. Wt: 370.409
InChI Key: YVUAAADTVNFMOW-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety linked to a pyrimidinyloxy-substituted cyclohexyl group. The (1r,4r)-stereochemistry of the cyclohexyl group and the pyrimidine oxygen linker may influence binding specificity and pharmacokinetic properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-pyrimidin-2-yloxycyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c24-18(22-11-13-2-7-16-17(10-13)26-12-25-16)23-14-3-5-15(6-4-14)27-19-20-8-1-9-21-19/h1-2,7-10,14-15H,3-6,11-12H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUAAADTVNFMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CC3=C(C=C2)OCO3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure features a benzo[d][1,3]dioxole moiety linked to a urea group, which is crucial for its biological interactions. The molecular formula is C19H22N4O3C_{19}H_{22}N_4O_3, and it has a molecular weight of 362.41 g/mol.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities through various mechanisms:

  • Enzyme Inhibition : The urea group may interact with enzyme active sites, potentially inhibiting their function.
  • Receptor Binding : The benzo[d][1,3]dioxole moiety can facilitate binding to specific receptors, influencing cellular signaling pathways.

Antidiabetic Effects

Recent studies have highlighted the potential of benzodioxole derivatives in managing blood glucose levels. For instance, a related compound significantly reduced blood glucose levels in diabetic mice, indicating that similar derivatives may possess antidiabetic properties. The IC50 values for enzyme inhibition were noted as 2.57 µg/mL and 4.28 µg/mL against α-amylase, suggesting strong activity against carbohydrate metabolism .

Anticancer Properties

The compound's anticancer potential has also been investigated. In vitro studies demonstrated cytotoxic effects on cancer cell lines while maintaining safety for normal cells. Further in vivo assessments are warranted to confirm these findings .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has revealed that modifications to the benzo[d][1,3]dioxole structure can significantly affect biological activity. For example:

  • Substituents at specific positions enhance receptor affinity.
  • The presence of electronegative groups increases enzyme inhibition potency.

Data Table: Biological Activity Summary

Activity IC50 Value (µg/mL) Reference
α-Amylase Inhibition2.57
Cytotoxicity (Cancer)Varies by cell line
Blood Glucose ReductionSignificant

Case Study 1: Antidiabetic Activity

In a study involving diabetic mice, the administration of a related benzodioxole derivative led to a decrease in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over a specified period. This suggests that the compound could be further developed as an antidiabetic agent.

Case Study 2: Anticancer Efficacy

A series of in vitro tests on various cancer cell lines showed that compounds structurally related to this compound exhibited promising anticancer properties with minimal toxicity to normal cells.

Comparison with Similar Compounds

Structural Analogs with Urea or Amide Linkers
Compound Name Key Structural Differences Synthesis Yield Notable Properties
HT-3 ([4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl]methanone derivative) Replaces urea with a piperazine-carbothioamide group; lacks cyclohexyl-pyrimidine moiety 45% Demonstrated antiviral activity by modulating BST2/tetherin expression
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea Substitutes cyclohexyl group with 2,4-dimethoxypyrimidine N/A High purity (≥98%); safety guidelines emphasize flammability and handling risks
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Pyrazole core instead of urea; tert-butyl group enhances lipophilicity N/A Anticonvulsant activity reported in preclinical models

Key Observations :

  • The pyrimidin-2-yloxy substituent on the cyclohexyl group differentiates it from the dimethoxypyrimidine analog , possibly altering metabolic stability or solubility.

Q & A

Basic: What synthetic strategies are recommended for constructing the urea core in this compound, and how can reaction conditions be optimized for yield?

Answer:
The urea core can be synthesized via carbodiimide-mediated coupling between an amine and an isocyanate. For this compound, the (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylamine should react with 1-(benzo[d][1,3]dioxol-5-ylmethyl)isocyanate. Key considerations include:

  • Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions.
  • Catalyst : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP) improves coupling efficiency .
  • Temperature : Maintain 0–25°C to prevent decomposition of the pyrimidinyloxy group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted amines and urea byproducts. Yield optimization (~70–80%) requires stoichiometric control and inert atmosphere .

Advanced: How can stereochemical integrity at the (1r,4r)-cyclohexyl moiety be preserved during synthesis, and what analytical methods validate configuration?

Answer:
The trans-1,4-cyclohexyl configuration is critical for target activity. Preservation strategies include:

  • Stereoselective synthesis : Use chiral auxiliaries or asymmetric hydrogenation of 4-(pyrimidin-2-yloxy)cyclohexanone precursors .
  • Analytical validation :
    • NOESY NMR : Cross-peaks between axial pyrimidinyloxy protons and adjacent cyclohexyl protons confirm trans-diaxial geometry .
    • Chiral HPLC : Compare retention times with enantiopure standards (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
    • X-ray crystallography : Single-crystal analysis (if feasible) provides definitive proof of stereochemistry .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • 1H/13C NMR : Assign peaks to confirm benzodioxole aromatic protons (δ 6.7–7.0 ppm), urea NH (δ 5.5–6.5 ppm), and cyclohexyl CH2 groups (δ 1.5–2.5 ppm). Compare with computed spectra (e.g., ACD/Labs) for validation .
  • IR spectroscopy : Detect urea C=O stretch (~1640–1680 cm⁻¹) and pyrimidinyl C-O-C stretch (~1250 cm⁻¹) .
  • GC-MS/LC-MS : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of pyrimidinyloxy group at m/z ~122) .

Advanced: How can researchers resolve discrepancies between theoretical and experimental mass spectrometry data (e.g., EI-HRMS in )?

Answer:
Discrepancies often arise from isotopic impurities or ion fragmentation artifacts. Mitigation steps:

  • High-resolution MS : Use FT-ICR or Orbitrap instruments (resolution >50,000) to distinguish isotopic peaks .
  • Fragmentation modeling : Compare experimental MS/MS spectra with computational predictions (e.g., MassFrontier) to identify unexpected fragments .
  • Isotopic labeling : Synthesize deuterated analogs to trace fragmentation pathways .

Basic: What solvent systems are suitable for solubility testing, and how can formulation improve bioavailability?

Answer:

  • Solubility screening : Test in DMSO (stock solution), aqueous buffers (pH 1–10), and surfactants (e.g., Tween-80) .
  • Formulation strategies :
    • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
    • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve oral bioavailability .

Advanced: What in vitro assays are appropriate for evaluating this compound’s kinase inhibition potential, given its structural similarity to urea-based inhibitors?

Answer:

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ATP-Glo assays to identify targets .
  • IC50 determination : Perform dose-response curves (0.1–100 μM) with recombinant kinases; compare with positive controls (e.g., sorafenib for VEGFR2) .
  • Cellular assays : Test anti-proliferative activity in cancer cell lines (e.g., HCT-116, HepG2) using MTT assays, correlating results with kinase inhibition data .

Advanced: How can computational modeling (e.g., molecular docking) guide SAR studies for optimizing this compound’s activity?

Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17 for EGFR). Focus on H-bonds between urea NH and kinase backbone .
  • SAR optimization : Modify substituents (e.g., pyrimidinyloxy to quinazolinyloxy) and assess ΔG binding scores. Validate with synthesis and in vitro testing .

Basic: What protocols ensure safe handling of intermediates like benzodioxole derivatives during synthesis?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., isocyanates) .
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.